(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is commonly used in organic synthesis as a building block for more complex molecules. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl ester group and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification, where the pyrrolidine ring reacts with tert-butyl chloroformate in the presence of a base like triethylamine.
Addition of the Methylamino Group: The final step involves the introduction of the methylamino group through a reductive amination reaction. This can be achieved by reacting the intermediate with formaldehyde and methylamine under reducing conditions, often using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyrrolidine ring.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological conditions.
Industry: In industrial chemistry, it is used in the production of fine chemicals and as a catalyst in various reactions.
Mechanism of Action
The mechanism by which (S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The pathways involved often include binding to active sites or modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
®-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: A similar compound with an ethylamino group instead of a methylamino group.
Tert-butyl 2-((dimethylamino)methyl)pyrrolidine-1-carboxylate: Contains a dimethylamino group, which can alter its reactivity and applications.
Uniqueness
(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOPGDPSLMBDQD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640526 | |
Record name | tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191231-58-0 | |
Record name | tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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